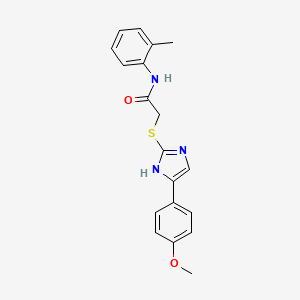

2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide

説明

2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that features an imidazole ring substituted with a methoxyphenyl group and a thioacetamide moiety

特性

IUPAC Name |

2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-13-5-3-4-6-16(13)21-18(23)12-25-19-20-11-17(22-19)14-7-9-15(24-2)10-8-14/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBGWIWSXNYPLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium tert-butoxide (t-BuOK) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

化学反応の分析

Types of Reactions

2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.

Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution of the methoxy group could result in various substituted derivatives.

科学的研究の応用

2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

作用機序

The mechanism of action of 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the methoxyphenyl group can participate in hydrophobic interactions. The thioacetamide moiety may also play a role in the compound’s reactivity and binding affinity.

類似化合物との比較

Similar Compounds

- 2-((5-phenyl-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide

- 2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide

- 2-((5-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide

Uniqueness

2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

生物活性

The compound 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide is a novel synthetic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a complex structure characterized by:

- An imidazole ring , which is known for its biological significance and is commonly found in various pharmacologically active compounds.

- A thioether linkage , which may enhance the compound's interaction with biological targets.

- An acetamide functional group , contributing to its overall pharmacological properties.

The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Synthesis

The synthesis of 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving appropriate precursors.

- Substitution with 4-Methoxyphenyl Group : Electrophilic aromatic substitution reactions are employed to introduce the methoxyphenyl moiety.

- Thioether Formation : The substituted imidazole is reacted with thiol compounds to create the thioether linkage.

- Acetamide Formation : Finally, an acylating agent such as acetic anhydride is used to form the acetamide group.

Anticancer Activity

Preliminary studies suggest that 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide exhibits promising anticancer properties. Research indicates that compounds with similar imidazole structures have shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have demonstrated that related compounds can inhibit cell proliferation in lung cancer cell lines (A549, HCC827) with IC50 values ranging from 0.85 μM to 5.13 μM .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing imidazole and thioether functionalities have been documented to exhibit inhibitory effects against a range of pathogens. For example, derivatives with similar structures have shown minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against certain bacterial strains .

The mechanism by which 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide exerts its biological effects may involve:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.

- Receptor Interaction : The acetamide group may enhance binding affinity to specific receptors, influencing signaling pathways related to cancer progression or microbial resistance.

Case Studies and Research Findings

Research has highlighted several case studies where similar compounds have been evaluated for their biological activities:

These findings indicate that modifications in the structure can lead to enhanced potency and selectivity for specific biological targets.

Q & A

Q. What are the typical synthetic routes for 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide?

The synthesis involves multi-step pathways, often starting with the formation of the imidazole core. Key steps include:

- Condensation of 4-methoxyphenyl-substituted aldehydes with thiourea derivatives to form the imidazole ring.

- Thioether linkage formation via nucleophilic substitution between a thiol-containing intermediate and a chloroacetamide derivative.

- Final coupling with o-tolylamine under basic conditions (e.g., using triethylamine in anhydrous DMF) . Reaction parameters (temperature: 60–80°C, solvent: DMF/THF, pH control) are critical for yield optimization. Thin-layer chromatography (TLC) and H/C NMR are used to monitor intermediates .

Q. Which analytical techniques are employed to confirm the molecular structure of this compound?

Structural validation relies on:

- NMR spectroscopy : H NMR identifies proton environments (e.g., imidazole protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8 ppm), while C NMR confirms carbon frameworks .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 396.12) .

- Elemental analysis : Matches experimental C, H, N, S content with theoretical values (±0.3% tolerance) .

Q. What functional groups dominate its reactivity and influence biological activity?

Key groups include:

- Imidazole ring : Participates in hydrogen bonding and π-π stacking, crucial for enzyme/receptor interactions .

- Thioether linkage (-S-) : Enhances metabolic stability compared to ether analogs .

- Methoxy and o-tolyl groups : Influence lipophilicity (logP ~3.2) and bioavailability .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize by-products and improve purity?

- Catalyst screening : Use Pd/C or CuI for selective cross-coupling, reducing undesired dimerization .

- Solvent optimization : Replace DMF with acetonitrile to suppress hydrolysis of the acetamide group .

- Continuous flow reactors : Enhance reproducibility for scale-up (residence time: 20–30 min, yield increase by 15–20%) .

- By-product analysis : LC-MS identifies impurities (e.g., over-alkylated species), guiding recrystallization (ethanol/water) or column chromatography (silica gel, hexane:EtOAc gradient) .

Q. What experimental strategies are recommended for evaluating its biological activity and mechanism of action?

- In vitro assays :

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., MCF-7, IC reported as ~8.5 µM for analogs) .

- Molecular docking : Use AutoDock Vina to predict binding to ATP-binding pockets (PDB: 1M17) .

- ADMET profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Q. How can researchers resolve contradictions in bioactivity data across structural analogs?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace o-tolyl with p-chlorophenyl) to isolate contributing moieties .

- Meta-analysis of analogs : Compare logD, polar surface area, and hydrogen-bond donors to correlate physicochemical properties with activity trends .

- Orthogonal assays : Validate ambiguous results (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Methodological Considerations

- Handling hygroscopic intermediates : Store under inert atmosphere (Ar/N) and use molecular sieves during reactions .

- Spectroscopic ambiguity : Assign overlapping NMR signals via 2D experiments (COSY, HSQC) .

- Data reproducibility : Report reaction conditions (e.g., ramp rates, stirring speed) to standardize protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。